molecular formula C29H49ClS2 B12716092 3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane CAS No. 87920-39-6

3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane

Cat. No.: B12716092
CAS No.: 87920-39-6
M. Wt: 497.3 g/mol
InChI Key: NDWJSUZEDBETKH-WFRQTHGZSA-N
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Description

3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane is a complex organic compound consisting of 49 hydrogen atoms, 29 carbon atoms, 2 sulfur atoms, and 1 chlorine atom . This compound is part of the cholestane family, which is known for its diverse applications in various scientific fields.

Preparation Methods

The synthesis of 3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane involves multiple steps, typically starting with a cholestane derivative. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the ethylenedithio and chloro groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it may be investigated for its potential therapeutic properties. Industrially, it can be used in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane can be compared with other similar compounds such as 3-beta-Chloro-5-alpha-cholestane and 3-beta-Chloro-5,6-alpha-epoxy-5-alpha-cholestane. These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of the ethylenedithio and chloro groups in this compound distinguishes it from other related compounds .

Properties

CAS No.

87920-39-6

Molecular Formula

C29H49ClS2

Molecular Weight

497.3 g/mol

IUPAC Name

(3S,5S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane]

InChI

InChI=1S/C29H49ClS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(31-15-16-32-29)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-/m1/s1

InChI Key

NDWJSUZEDBETKH-WFRQTHGZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Cl)C)SCCS4)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Cl)C)SCCS4)C

Origin of Product

United States

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